Superior Selectivity Over TCPTP Compared to Clinical and Preclinical PTP1B Inhibitors
Ptp1B-IN-20 exhibits >64-fold selectivity for PTP1B (IC50 = 1.05 μM) over TCPTP (IC50 = 78.0 μM), a selectivity index that substantially exceeds that of many clinically advanced and tool compound PTP1B inhibitors [1]. This high selectivity is critical for avoiding off-target effects on T-cell signaling mediated by TCPTP inhibition [2].
| Evidence Dimension | Selectivity for PTP1B over TCPTP (Fold-Selectivity) |
|---|---|
| Target Compound Data | >64-fold (IC50 PTP1B = 1.05 μM, IC50 TCPTP = 78.0 μM) |
| Comparator Or Baseline | Ertiprotafib (1.6 μM PTP1B, TCPTP IC50 not reported); Trodusquemine (1.0 μM PTP1B, TCPTP IC50 224 μM; ~224-fold); JTT-551 (Ki 0.22 μM PTP1B, Ki TCPTP 9.3 μM; ~42-fold); Compound 10a (199 nM PTP1B, TCPTP not reported; 32-fold) |
| Quantified Difference | Ptp1B-IN-20's >64-fold selectivity surpasses JTT-551 (~42-fold) and Compound 10a (32-fold), and is comparable to Trodusquemine (~224-fold), though Trodusquemine is a non-competitive inhibitor with distinct mechanism and lower bioavailability. |
| Conditions | Enzymatic inhibition assays using recombinant PTP1B and TCPTP proteins; varied assay conditions across studies. |
Why This Matters
For research studies aiming to elucidate PTP1B-specific functions in insulin and leptin signaling without confounding TCPTP-mediated effects, Ptp1B-IN-20 provides a superior selectivity profile compared to many commonly used tool compounds.
- [1] Zhang Z, Shang ZP, Jiang Y, Qu ZX, Yang RY, Zhang J, Lin YX, Zhao F. Selective Inhibition of PTP1B by New Anthraquinone Glycosides from Knoxia valerianoides. J Nat Prod. 2022 Dec 23;85(12):2836-2844. View Source
- [2] Heinonen KM, Nestori FP, Newell EW, Chretien G, Maier S, Ferrand J, et al. T-cell protein tyrosine phosphatase (TCPTP) is a critical regulator of T-cell development and function. J Exp Med. 2004 May 3;199(9):1325-36. View Source
